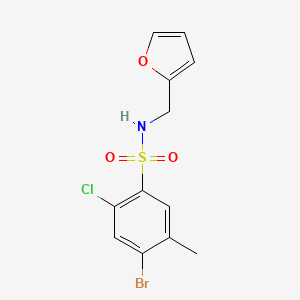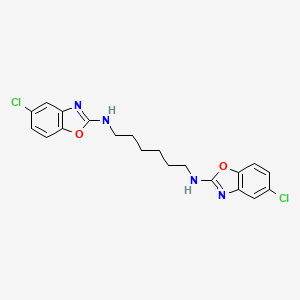
4-bromo-2-chloro-N-(2-furylmethyl)-5-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2-chloro-N-(2-furylmethyl)-5-methylbenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a complex structure with multiple functional groups, including bromine, chlorine, furan, and sulfonamide, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-chloro-N-(2-furylmethyl)-5-methylbenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Halogenation: Introduction of bromine and chlorine atoms to the benzene ring.
Sulfonation: Addition of a sulfonamide group to the benzene ring.
Furan Substitution: Attachment of the furan ring to the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents may also be necessary to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the sulfonamide group.
Substitution: Halogen atoms (bromine and chlorine) on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a furanone derivative, while substitution could result in various substituted benzenesulfonamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for therapeutic uses, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-bromo-2-chloro-N-(2-furylmethyl)-5-methylbenzenesulfonamide would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or interacting with specific molecular targets. The presence of multiple functional groups allows it to engage in various interactions at the molecular level, affecting biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-bromo-2-chloro-N-(2-furylmethyl)benzenesulfonamide: Lacks the methyl group.
4-bromo-2-chloro-N-(2-thienylmethyl)-5-methylbenzenesulfonamide: Contains a thiophene ring instead of a furan ring.
4-bromo-2-chloro-N-(2-furylmethyl)-benzenesulfonamide: Lacks the methyl group on the benzene ring.
Uniqueness
The unique combination of bromine, chlorine, furan, and sulfonamide groups in 4-bromo-2-chloro-N-(2-furylmethyl)-5-methylbenzenesulfonamide imparts distinct chemical properties, making it a valuable compound for various applications. Its structural complexity allows for diverse chemical reactions and potential biological activities.
Eigenschaften
Molekularformel |
C12H11BrClNO3S |
|---|---|
Molekulargewicht |
364.64 g/mol |
IUPAC-Name |
4-bromo-2-chloro-N-(furan-2-ylmethyl)-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H11BrClNO3S/c1-8-5-12(11(14)6-10(8)13)19(16,17)15-7-9-3-2-4-18-9/h2-6,15H,7H2,1H3 |
InChI-Schlüssel |
VPDAYUXWWIRTAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1Br)Cl)S(=O)(=O)NCC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-{[2-(methoxycarbonyl)-3-pyridinyl]disulfanyl}-2-pyridinecarboxylate](/img/structure/B13374756.png)
![N-(4-methoxyphenyl)-5-chloro-7-methyl-1,1',2,2',5',6',7',7'a-octahydro-2-oxospiro[indole-3,3'-pyrrolizine]-2'-carboxamide](/img/structure/B13374764.png)
![1-[1-(4-methylphenyl)-4-(2-naphthoyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B13374772.png)

![{[3-acetyl-6-bromo-2-methyl-1-(4-methylphenyl)-1H-indol-5-yl]oxy}acetonitrile](/img/structure/B13374785.png)
![Methyl 2-{[2-(6-chloro-3-pyridazinyl)hydrazino]sulfonyl}benzoate](/img/structure/B13374789.png)
![4-[(5-Ethylidene-1-azabicyclo[2.2.2]oct-2-yl)(hydroxy)methyl]-6-quinolinol](/img/structure/B13374792.png)
![4-(3-chloro-4-methoxybenzoyl)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374802.png)

![N-{2-[(3-chlorobenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B13374813.png)
![(2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid](/img/structure/B13374820.png)
![5-(2,3-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374827.png)
![2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13374832.png)

